Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hcl
Description
Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate HCl is a hydrochloride salt of a substituted pyridine derivative. The compound features a 6-chloropyridin-2-yl moiety linked to an ethyl acetate backbone via an amino group. The HCl salt form enhances solubility, making it advantageous for formulation in drug development .
Properties
Molecular Formula |
C9H12Cl2N2O2 |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-4-3-5-7(10)12-6;/h3-5,8H,2,11H2,1H3;1H |
InChI Key |
JMYRJCZOMPGLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride typically involves the reaction of ethyl 2-(6-chloropyridin-2-yl)acetate with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nucleophiles; often in polar solvents like water or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its pyridine ring structure allows for various substitution reactions, making it versatile in organic synthesis. The compound can undergo oxidation and substitution reactions to yield a range of derivatives, which are valuable in pharmaceutical development.
Pharmaceutical Applications
Intermediate in Drug Development
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly anticoagulants like Edoxaban, a direct factor Xa inhibitor used to prevent thrombus formation . Its derivatives have shown promise in enhancing pharmacological properties through structural modifications.
Table 1: Applications in Pharmaceutical Development
| Application Area | Specific Use | Reference |
|---|---|---|
| Anticoagulants | Intermediate for Edoxaban synthesis | |
| Enzyme Interaction | Study of enzyme interactions | |
| Biochemical Assays | Probe in biochemical assays |
Biological Research
Enzyme Modulation Studies
The compound has been employed in biological research to study interactions with specific enzymes and receptors. For example, it can modulate the activity of muscarinic acetylcholine receptors (M3 mAChR), which are critical in various physiological processes. Studies have demonstrated that derivatives of this compound can enhance muscle contractions in isolated smooth muscle tissues, indicating its potential therapeutic applications .
Case Study: Structure-Activity Relationship (SAR) Studies
A comprehensive SAR study evaluated several analogues of Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride to determine their pharmacological profiles. The findings indicated that specific modifications to the compound significantly influenced its potency and selectivity towards M3 mAChR. For instance, certain substitutions led to enhanced receptor affinity and improved biological responses, showcasing the importance of structural variations in drug design .
Table 2: Pharmacological Activity Data
| Compound Variant | M3 mAChR PAM Activity (Fold Shift) | Comments |
|---|---|---|
| Compound A | 23 | Moderate selectivity |
| Compound B | 39 | High potency |
| Compound C | 4.7 | Low activity |
Industrial Applications
Agrochemical Production
In addition to its pharmaceutical uses, Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride is also applied in the production of agrochemicals. Its ability to act as a precursor for various chemical reactions makes it valuable in developing pesticides and herbicides.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride involves its role as an intermediate in the synthesis of pharmaceutical agents. In the case of Edoxaban, it acts as a direct factor Xa inhibitor, which prevents the formation of blood clots by inhibiting the activity of factor Xa, a key enzyme in the coagulation cascade .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule but differ in substituents or functional groups, leading to distinct properties:
Table 1: Key Structural Features and Similarity Scores
| Compound Name | Similarity Score | Key Differences |
|---|---|---|
| Ethyl 2-(6-chloropyridin-2-yl)acetate | 0.97 | Lacks amino group and HCl salt |
| 2-(6-Chloropyridin-2-yl)acetic acid | 0.92 | Carboxylic acid instead of ester |
| Ethyl 2-(6-chloro-2-methylpyridin-3-yl)-2-oxoacetate | 0.85* | Oxo group replaces amino; methyl substituent |
| Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate | 0.82* | Pyrimidine ring instead of pyridine |
*Similarity scores estimated based on structural divergence from the target compound .
Table 2: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | Hazard Statements |
|---|---|---|---|---|
| Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate HCl | C9H12Cl2N2O2 | ~263.11 | High (due to HCl salt) | Likely irritant (H315, H319) |
| Ethyl 2-(6-chloro-2-methylpyridin-3-yl)-2-oxoacetate | C10H10ClNO3 | 227.64 | Moderate | H315, H319, H335 |
| Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate | C8H9ClN2O2 | 200.62 | Low | Not specified |
- Solubility : The HCl salt form of the target compound significantly improves aqueous solubility compared to neutral esters like Ethyl 2-(6-chloropyridin-2-yl)acetate .
- Safety : Ethyl 2-(6-chloro-2-methylpyridin-3-yl)-2-oxoacetate exhibits irritant properties (H315, H319, H335), suggesting stricter handling requirements than the target compound .
Crystallographic and Validation Considerations
- The HCl salt form of the target compound likely exhibits distinct crystallographic properties, necessitating structure validation tools like SHELXL and ORTEP-3 for accurate refinement .
- Neutral esters (e.g., Ethyl 2-(6-chloropyridin-2-yl)acetate) may form simpler crystal lattices due to the absence of ionic interactions .
Biological Activity
Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supplemented by data tables and case studies.
Synthesis
The synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride typically involves the reaction of 6-chloropyridin-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. This method ensures a controlled reaction environment to minimize side products .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and modulation of these targets can lead to various pharmacological effects, which are critical for its potential therapeutic applications .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride against various cancer cell lines. For instance, it has shown moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating significant inhibitory effects .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It has demonstrated activity against specific kinases, which are crucial in cancer signaling pathways. The inhibition rates observed suggest that it could serve as a lead compound for developing targeted cancer therapies .
Case Studies
- Anticancer Activity : In a study focusing on novel N-pyridinyl compounds, Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride was tested alongside other derivatives. It exhibited promising results in inhibiting tumor growth in vitro, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Another investigation highlighted its selective activity against certain bacterial strains, indicating that modifications on the pyridine ring could enhance antimicrobial efficacy. The compound's structural features allow it to penetrate bacterial membranes effectively .
Discussion
The diverse biological activities of Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride make it a valuable candidate for further research. Its mechanism of action through enzyme inhibition and cytotoxicity against cancer cells highlights its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
